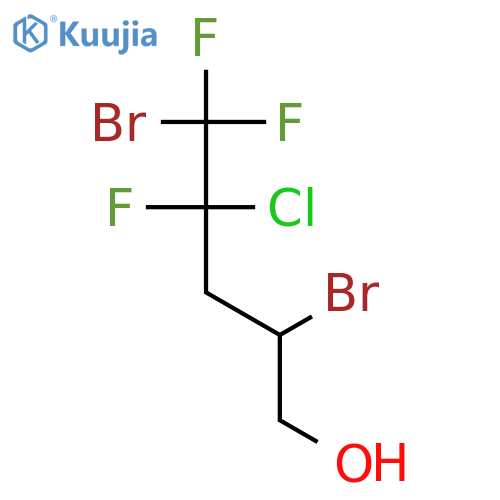Cas no 757-04-0 (4-Chloro-2,5-dibromo-4,5,5-trifluoropentan-1-ol)

757-04-0 structure
商品名:4-Chloro-2,5-dibromo-4,5,5-trifluoropentan-1-ol
4-Chloro-2,5-dibromo-4,5,5-trifluoropentan-1-ol 化学的及び物理的性質
名前と識別子
-
- 4-Chloro-2,5-dibromo-4,5,5-trifluoropentan-1-ol
- 757-04-0
- 2,5-Dibromo-4-chloro-4,4,5-trifluoropentan-1-ol
- DTXSID30382124
- AKOS007929992
- 2,5-DIBROMO-4-CHLORO-4,5,5-TRIFLUORO-1-PENTANOL
- MFCD00155736
-
- インチ: InChI=1S/C5H6Br2ClF3O/c6-3(2-12)1-4(8,9)5(7,10)11/h3,12H,1-2H2
- InChIKey: ZXCKYRIOJOZVFC-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 333.84055Da
- どういたいしつりょう: 331.84260Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 4
- 複雑さ: 160
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 20.2Ų
- 疎水性パラメータ計算基準値(XlogP): 3.2
4-Chloro-2,5-dibromo-4,5,5-trifluoropentan-1-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | C192625-2.5g |
4-Chloro-2,5-dibromo-4,5,5-trifluoropentan-1-ol |
757-04-0 | 2.5g |
$ 275.00 | 2022-06-06 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1620975-10g |
2,5-Dibromo-4-chloro-4,5,5-trifluoropentan-1-ol |
757-04-0 | 98% | 10g |
¥2509.00 | 2024-07-28 | |
| TRC | C192625-1g |
4-Chloro-2,5-dibromo-4,5,5-trifluoropentan-1-ol |
757-04-0 | 1g |
$ 165.00 | 2022-06-06 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1620975-25g |
2,5-Dibromo-4-chloro-4,5,5-trifluoropentan-1-ol |
757-04-0 | 98% | 25g |
¥3082.00 | 2024-07-28 |
4-Chloro-2,5-dibromo-4,5,5-trifluoropentan-1-ol 関連文献
-
Sebile Işık Büyükekşi,Abdurrahman Şengül,Seda Erdönmez,Ahmet Altındal,Efe Baturhan Orman,Ali Rıza Özkaya Dalton Trans., 2018,47, 2549-2560
-
Sudip Mandal,Barla Thirupathi Org. Biomol. Chem., 2020,18, 5287-5314
-
P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874
-
Hadrien Perron,Audrey Moores,Isabelle Demachy,Agusti Lledos,Yves Jean,Pascal Le Floch New J. Chem., 2004,28, 838-842
-
He Gong,Xiaohong Li Analyst, 2011,136, 2242-2246
757-04-0 (4-Chloro-2,5-dibromo-4,5,5-trifluoropentan-1-ol) 関連製品
- 2171710-46-4(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-methylbutanoic acid)
- 156121-15-2(2-(Methoxymethyl)morpholine)
- 1483263-48-4(4-(2,5-dichlorothiophen-3-yl)butan-1-amine)
- 1342087-58-4(4-(2-ethylphenyl)butan-1-amine)
- 1100350-49-9({4-(Methoxy-methyl-amino)-methyl-thiazol-2-yl}-carbamic Acid tert-Butyl Ester)
- 357268-80-5(N'-(2-methoxyphenyl)-N-(2-methylpropyl)ethanediamide)
- 151623-58-4(5,6-dihydronaphthalene-2-carboxylic acid)
- 1305322-92-2(2-(Cyclopropylmethoxy)-5-fluoropyridine)
- 2160799-28-8((4,4-Dimethyloxolan-2-yl)methanethiol)
- 29839-61-0(1-oxaspiro4.5decan-3-ol)
推奨される供給者
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
